(2-(Methylamino)pyridin-3-yl)methyl 2-((tert-butoxycarbonyl)(methyl)amino)acetate
Overview
Description
(2-(Methylamino)pyridin-3-yl)methyl 2-((tert-butoxycarbonyl)(methyl)amino)acetate is a useful research compound. Its molecular formula is C15H23N3O4 and its molecular weight is 309.36 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
It is known that this compound is an organic material intermediate compound that is a by-product of the preparation of esaconazole .
Mode of Action
It is used in the synthesis of other compounds , suggesting that it may interact with its targets to induce chemical reactions that lead to the formation of new compounds.
Biochemical Analysis
Biochemical Properties
(2-(Methylamino)pyridin-3-yl)methyl 2-((tert-butoxycarbonyl)(methyl)amino)acetate plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to interact with enzymes involved in the synthesis of glycine derivatives, such as N-(tert-butoxycarbonyl)-N-methylglycine . The interactions between this compound and these enzymes are typically characterized by the formation of covalent bonds, which facilitate the transfer of functional groups and the synthesis of target compounds.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, it can affect the expression of genes involved in the synthesis of amino acids and other essential biomolecules. Additionally, this compound can alter cellular metabolism by interacting with key metabolic enzymes, leading to changes in the levels of metabolites and the overall metabolic flux within cells.
Molecular Mechanism
At the molecular level, this compound exerts its effects through a variety of mechanisms. One of the primary mechanisms involves the binding of this compound to specific biomolecules, such as enzymes and receptors . This binding can result in the inhibition or activation of these biomolecules, leading to changes in their activity and function. For example, this compound can inhibit the activity of certain enzymes involved in the synthesis of amino acids, thereby affecting the overall metabolic pathways within cells.
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings are important factors to consider. This compound is generally stable when stored under appropriate conditions, such as in a freezer at temperatures below -20°C . Over time, however, it may undergo degradation, leading to changes in its biochemical properties and effects on cellular function. Long-term studies have shown that this compound can have lasting effects on cellular metabolism and gene expression, even after prolonged exposure .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can have beneficial effects on cellular function and metabolism, while at higher doses, it may exhibit toxic or adverse effects . Threshold effects have been observed, where the compound’s impact on cellular processes becomes more pronounced at specific dosage levels. Additionally, high doses of this compound can lead to toxicity, affecting the overall health and function of the organism.
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to the synthesis of amino acids and other essential biomolecules . This compound interacts with enzymes and cofactors that facilitate the transfer of functional groups and the synthesis of target compounds. The effects of this compound on metabolic flux and metabolite levels are significant, as it can alter the balance of metabolites within cells and affect overall cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions facilitate the localization and accumulation of the compound in specific cellular compartments, where it can exert its biochemical effects. The distribution of this compound within tissues is also influenced by its chemical properties, such as solubility and stability.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function . This compound is often directed to specific compartments or organelles within cells through targeting signals or post-translational modifications. The localization of this compound can affect its interactions with biomolecules and its overall biochemical effects. For example, its presence in the mitochondria may influence cellular respiration and energy production.
Properties
IUPAC Name |
[2-(methylamino)pyridin-3-yl]methyl 2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O4/c1-15(2,3)22-14(20)18(5)9-12(19)21-10-11-7-6-8-17-13(11)16-4/h6-8H,9-10H2,1-5H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SREJHHORJXVQGX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)CC(=O)OCC1=C(N=CC=C1)NC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401122156 | |
Record name | N-[(1,1-Dimethylethoxy)carbonyl]-N-methylglycine [2-(methylamino)-3-pyridinyl]methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401122156 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1180002-01-0 | |
Record name | N-[(1,1-Dimethylethoxy)carbonyl]-N-methylglycine [2-(methylamino)-3-pyridinyl]methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1180002-01-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-[(1,1-Dimethylethoxy)carbonyl]-N-methylglycine [2-(methylamino)-3-pyridinyl]methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401122156 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2-(methylamino)pyridin-3-yl)methyl N-(tert-butoxycabonyl)-N-methylglycinate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.107.241 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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